REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=O.Cl.C(N=C=NCCCN(C)C)C.C(N(CC)CC)C.Cl.[S:29]1[CH:33]=[CH:32][CH:31]=[C:30]1[C:34]1[N:38]=[C:37]([CH:39]2[CH2:44][CH2:43][NH2+:42][CH2:41][CH2:40]2)[O:36][N:35]=1>ClCCl>[CH3:8][CH:2]([CH3:1])[CH2:3][CH2:4][C:5]([N:42]1[CH2:43][CH2:44][CH:39]([C:37]2[O:36][N:35]=[C:34]([C:30]3[S:29][CH:33]=[CH:32][CH:31]=3)[N:38]=2)[CH2:40][CH2:41]1)=[O:7] |f:1.2,4.5|
|
Name
|
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
CC(CCC(=O)O)C
|
Name
|
|
Quantity
|
141 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
207 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
4-(3-thiophen-2-yl[1,2,4]oxadiazol-5-yl)piperidinium hydrochloride
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
Cl.S1C(=CC=C1)C1=NOC(=N1)C1CC[NH2+]CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction medium was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The organic phase was washed with aqueous 1N sodium hydroxide solution (3×30 ml), with aqueous 1N hydrochloric acid solution (3×30 ml) and with saturated aqueous NaCl solution (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)N1CCC(CC1)C1=NC(=NO1)C=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |